PB-22 N-(5-hydroxypentyl) metabolite
Description
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4 |
InChI |
InChI=1S/C23H22N2O3/c26-15-5-1-4-14-25-16-19(18-10-2-3-11-20(18)25)23(27)28-21-12-6-8-17-9-7-13-24-22(17)21/h2-3,6-13,16,26H,1,4-5,14-15H2 |
InChI Key |
JEBNZZQRKQILOJ-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCCCO)C4=C3C=CC=C4 |
Synonyms |
quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation Mechanisms of Pb 22 N 5 Hydroxypentyl Metabolite
Primary Metabolic Transformations of PB-22 Leading to N-(5-hydroxypentyl) Metabolite
The metabolism of PB-22 is a multi-step process primarily occurring in the liver. The journey from the parent compound to its various metabolites, including the N-(5-hydroxypentyl) derivative, is characterized by a series of complex enzymatic reactions.
Ester Hydrolysis
The most prominent initial step in the metabolism of PB-22 is the hydrolysis of its ester bond. nih.govresearchgate.net This reaction is catalyzed by carboxylesterases, with human carboxylesterase 1 (CES1) being identified as the key enzyme responsible for this transformation. nih.gov The hydrolysis of the ester linkage in PB-22 results in the formation of pentylindole-3-carboxylic acid and 8-hydroxyquinoline. nih.govresearchgate.netmdpi.com This initial step is critical as it precedes many of the subsequent metabolic modifications.
Hydroxylation on the Pentyl Chain
Following the initial hydrolysis, or in some cases occurring on the intact parent molecule, is the hydroxylation of the N-pentyl side chain. This reaction, catalyzed by cytochrome P450 (CYP450) enzymes, introduces a hydroxyl group onto the pentyl chain, leading to the formation of various hydroxypentyl metabolites. nih.govresearchgate.net The formation of the PB-22 N-(5-hydroxypentyl) metabolite is a direct result of this pathway and is considered an expected metabolite based on the metabolism of structurally similar synthetic cannabinoids like JWH 018. caymanchem.comglpbio.comcaymanchem.com Studies have confirmed the presence of hydroxypentyl-PB-22 as a significant metabolite. nih.govresearchgate.net
Further Oxidation Pathways (e.g., to Pentanoic Acid Metabolite)
The hydroxylated metabolites of PB-22 can undergo further oxidation. The this compound, for instance, can be further oxidized to form the corresponding pentanoic acid metabolite. nih.govresearchgate.net This carboxylation of the pentyl chain represents a significant pathway in the continued biotransformation of the initial hydroxylated products. nih.govresearchgate.net
Glucuronidation Conjugation
A major phase II metabolic pathway for PB-22 metabolites is glucuronidation. nih.govresearchgate.net This process involves the conjugation of glucuronic acid to the hydroxylated metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgmdpi.com Glucuronidation significantly increases the water solubility of the metabolites, facilitating their excretion from the body in urine. wikipedia.org Both hydroxylated metabolites and the carboxylic acid derivatives of PB-22 can undergo glucuronidation. nih.govresearchgate.net
Epoxide Formation and Subsequent Hydrolysis
Research has shown that PB-22 can also undergo epoxide formation. nih.govresearchgate.net This involves the oxidation of an aromatic or aliphatic part of the molecule to form an epoxide intermediate. This highly reactive epoxide can then be hydrolyzed by epoxide hydrolase to form a dihydrodiol metabolite. nih.gov This pathway represents an alternative route of metabolism for the parent compound and its initial metabolites.
Cysteine Conjugate Formation
Another identified metabolic pathway for PB-22 involves the formation of a cysteine conjugate. nih.govresearchgate.net This process, a part of the mercapturic acid pathway, typically involves the conjugation of the xenobiotic with glutathione, which is then further metabolized to a cysteine conjugate. nih.govmdpi.com The formation of a cysteine conjugate indicates another mechanism by which the body detoxifies and prepares the compound for elimination.
Summary of PB-22 Metabolic Pathways
| Metabolic Pathway | Description | Key Enzymes | Resulting Metabolites |
| Ester Hydrolysis | Cleavage of the ester bond, a predominant initial step. | Carboxylesterase 1 (CES1) | Pentylindole-3-carboxylic acid, 8-hydroxyquinoline |
| Hydroxylation | Addition of a hydroxyl group to the N-pentyl chain. | Cytochrome P450 (CYP450) | This compound, other hydroxypentyl isomers |
| Further Oxidation | Oxidation of hydroxylated metabolites. | Alcohol and aldehyde dehydrogenases | PB-22 pentanoic acid metabolite |
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of hydroxylated and carboxylated metabolites |
| Epoxide Formation and Hydrolysis | Formation of an epoxide intermediate followed by hydrolysis. | Cytochrome P450 (CYP450), Epoxide hydrolase | Dihydrodiol metabolites |
| Cysteine Conjugate Formation | Conjugation with cysteine as part of the mercapturic acid pathway. | Glutathione S-transferases and subsequent enzymes | Cysteine conjugates |
Comparative Metabolic Profiles of PB-22 and Related Synthetic Cannabinoids
The metabolic profile of a synthetic cannabinoid is determined by its core structure, linker group, and side chains. For PB-22 and its analogs, the indole (B1671886) core, ester linker, and pentyl side chain are primary sites for biotransformation.
Pathways Shared with PB-22 (Parent Compound)
The formation of the N-(5-hydroxypentyl) metabolite is a direct result of the metabolism of the parent compound, PB-22. Studies using human hepatocytes have identified two predominant metabolic pathways for PB-22: ester hydrolysis and oxidation. nih.govresearchgate.net
Ester Hydrolysis: The ester linkage in PB-22 is a primary target for metabolic enzymes, leading to its cleavage. This process yields 1-pentyl-1H-indole-3-carboxylic acid and 8-hydroxyquinoline. researchgate.netmdpi.com This pathway is significant and results in a wide variety of subsequent metabolites. nih.gov
Oxidative Metabolism: The N-pentyl side chain of PB-22 is susceptible to oxidation by Phase I enzymes. This leads to the formation of several hydroxylated metabolites, including the PB-22 N-(4-hydroxypentyl) metabolite and the this compound. caymanchem.com Further oxidation of the terminal hydroxyl group can lead to the formation of a pentanoic acid metabolite (PB-22 N-pentanoic acid). nih.gov
Therefore, the N-(5-hydroxypentyl) metabolite is part of a broader metabolic scheme for PB-22 that includes hydrolysis and oxidation at various positions. The hydroxypentyl and pentanoic acid metabolites are considered key targets for analytical methods designed to detect PB-22 intake. nih.govresearchgate.net
Influence of Fluorination (e.g., 5F-PB-22 Oxidative Defluorination)
The introduction of a fluorine atom to the terminal carbon of the pentyl chain, creating 5F-PB-22, significantly alters the metabolic profile. While it shares the ester hydrolysis pathway with PB-22, the primary site of oxidative metabolism is shifted. jefferson.edu For many synthetic cannabinoids with a 5-fluoropentyl side chain, metabolism is predominantly directed to the terminal carbon. jefferson.edufrontiersin.org
The key biotransformation for 5F-PB-22 is oxidative defluorination . nih.govresearchgate.net This process involves the enzymatic removal of the fluorine atom and its replacement with a hydroxyl group. nih.gov Consequently, the oxidative defluorination of 5F-PB-22 directly yields this compound. nih.gov This pathway can also lead to the formation of other PB-22 metabolites, complicating the ability to distinguish between the consumption of PB-22 and 5F-PB-22 from urinary metabolite data alone. nih.govresearchgate.netnih.gov
| Compound | Primary Metabolic Pathways | Key Metabolites Formed |
|---|---|---|
| PB-22 | Ester Hydrolysis, Pentyl Chain Hydroxylation | PB-22 N-(5-hydroxypentyl), PB-22 N-pentanoic acid, 1-pentyl-1H-indole-3-carboxylic acid |
| 5F-PB-22 | Ester Hydrolysis, Oxidative Defluorination, Hydroxylation | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, PB-22 N-(5-hydroxypentyl), PB-22 N-pentanoic acid |
Analogous Metabolite Formation in Other Indole/Indazole Synthetic Cannabinoids (e.g., JWH-018, UR-144, XLR-11)
The hydroxylation of the N-alkyl side chain is a common and major metabolic pathway for numerous classes of synthetic cannabinoids, not just those with an ester linkage like PB-22. nih.gov This pattern provides a basis for predicting the metabolites of new compounds.
JWH-018: This prototypical naphthoylindole is well-known to undergo extensive Phase I metabolism, with primary urinary metabolites resulting from single hydroxylation and subsequent glucuronidation. nih.gov Oxidation of its N-pentyl chain is a predominant pathway, leading to the formation of JWH-018 N-(5-hydroxypentyl) and JWH-018 N-pentanoic acid, which are its most abundant metabolites in human urine. jefferson.edu The metabolism of PB-22 is often compared to that of JWH-018 due to these similarities. caymanchem.comcaymanchem.com
UR-144 and XLR-11: This pair of compounds, which have a tetramethylcyclopropyl group instead of a naphthoyl group, demonstrates a similar metabolic relationship to the PB-22/5F-PB-22 pair. UR-144, with its N-pentyl chain, is metabolized via hydroxylation to form products like 5-hydroxy-UR-144. nih.gov Its fluorinated analog, XLR-11, undergoes oxidative defluorination to form UR-144 metabolites, including 5-hydroxy-UR-144 and the subsequent UR-144 pentanoic acid. nih.gov
This consistent pattern of N-pentyl chain hydroxylation, and oxidative defluorination for 5-fluoro analogs, is a shared feature across different generations and structural classes of indole and indazole synthetic cannabinoids. jefferson.edunih.gov
Enzymatic Systems Involved in this compound Formation
The biotransformation of PB-22 into its N-(5-hydroxypentyl) metabolite is a two-phase process, primarily involving Phase I oxidation followed by Phase II conjugation for elimination.
Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4)
The initial hydroxylation of the PB-22 pentyl chain is a Phase I metabolic reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes are essential for the metabolism of a vast number of xenobiotics, including most drugs. aafp.org
While specific isozyme mapping studies for PB-22 are not widely published, data from related synthetic cannabinoids and drugs strongly implicate certain CYP isoforms. The CYP3A4 isoform is the most abundant and important drug-metabolizing enzyme in the human liver, responsible for the metabolism of up to 50% of clinically used drugs. nih.govnih.gov Studies on other synthetic cannabinoids have frequently identified CYP3A4, along with isoforms from the CYP2C and CYP2D families, as the primary enzymes responsible for Phase I mono-hydroxylation reactions. nih.govdshs-koeln.de Given its prevalence and broad substrate specificity, CYP3A4 is the enzyme most likely responsible for the formation of the this compound. nih.govwikipedia.org
Contribution of Phase II Enzymes (e.g., UDP-glucuronosyltransferases)
Following Phase I hydroxylation, the this compound can undergo Phase II conjugation to increase its water solubility and facilitate excretion. The most common Phase II pathway for synthetic cannabinoid metabolites is glucuronidation. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) . nih.govwikipedia.org
UGTs transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the hydroxyl group of the metabolite. wikipedia.orgnih.gov Studies on the metabolism of PB-22 and 5F-PB-22 in human hepatocytes have confirmed the presence of oxidized metabolites both with and without subsequent glucuronidation, demonstrating the involvement of UGT enzymes. nih.govresearchgate.net The primary human UGTs involved in drug metabolism belong to the UGT1A and UGT2B subfamilies. annualreviews.orgyoutube.com The hydroxylated metabolites of synthetic cannabinoids are readily conjugated by these enzymes, and the resulting glucuronides are the primary forms excreted in urine. nih.govnih.gov
| Metabolic Phase | Enzyme Superfamily | Likely Isoform(s) | Function |
|---|---|---|---|
| Phase I | Cytochrome P450 (CYP) | CYP3A4 | Catalyzes the hydroxylation of the N-pentyl chain of PB-22 to form the N-(5-hydroxypentyl) metabolite. |
| Phase II | UDP-glucuronosyltransferase (UGT) | UGT1A, UGT2B families | Catalyzes the conjugation of a glucuronic acid moiety to the hydroxyl group of the N-(5-hydroxypentyl) metabolite for excretion. |
In Vitro and Ex Vivo Models for Metabolic Research
The study of the metabolic fate of synthetic cannabinoids, such as PB-22, is crucial for understanding their pharmacological and toxicological profiles. The N-(5-hydroxypentyl) metabolite is a significant product of PB-22 biotransformation. Various in vitro and ex vivo models are employed to investigate the metabolic pathways and mechanisms leading to the formation of this and other metabolites. These models provide controlled environments to simulate and predict human metabolism.
Pooled Cryopreserved Human Hepatocyte Incubation Studies
Pooled cryopreserved human hepatocytes are considered a gold standard for in vitro metabolism studies as they contain a full complement of phase I and phase II metabolic enzymes. nih.gov Research involving the incubation of PB-22 with these hepatocytes has been instrumental in elucidating its metabolic profile.
In a key study, 10 μmol/L of PB-22 was incubated with pooled cryopreserved human hepatocytes for up to three hours. researchgate.netnih.gov Analysis using high-resolution mass spectrometry identified twenty distinct metabolites of PB-22. researchgate.netnih.gov The primary metabolic pathway observed was the hydrolysis of the ester bond, which leads to the formation of pentylindole-3-carboxylic acid and its subsequent metabolites. researchgate.netnih.gov
Among the metabolites generated through oxidation, hydroxypentyl-PB-22, specifically the N-(5-hydroxypentyl) metabolite, was identified as a significant product. nih.gov This hydroxylation occurs on the N-pentyl chain of the indole ring. Further oxidation of this metabolite can lead to the formation of PB-22 pentanoic acid. nih.gov These findings highlight that hydroxylation of the pentyl chain is a key step in the phase I metabolism of PB-22.
Table 1: Major Metabolites of PB-22 Identified in Human Hepatocyte Studies
| Metabolite | Biotransformation Pathway | Reference |
|---|---|---|
| Pentylindole-3-carboxylic acid | Ester Hydrolysis | researchgate.netnih.gov |
| This compound | Oxidation (Hydroxylation) | nih.gov |
| PB-22 pentanoic acid | Oxidation (of hydroxypentyl metabolite) | nih.gov |
Human Liver Microsome Metabolic Stability Assessment
Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and carboxylesterase (CES) enzymes. mttlab.eu They are widely used to assess the metabolic stability of new compounds and to identify the enzymes responsible for their metabolism.
Studies utilizing HLMs have been crucial in understanding the initial steps of PB-22 metabolism. The primary metabolic reaction for PB-22 is the hydrolysis of its ester linkage. nih.gov Investigations have identified that carboxylesterase 1 (CES1) is the principal human hepatic enzyme responsible for this hydrolytic metabolism. nih.gov This rapid hydrolysis significantly affects the stability and subsequent metabolic fate of the parent compound.
Following ester hydrolysis, the resulting indole moiety undergoes further phase I and phase II metabolism. While HLMs are excellent for studying CYP-mediated and esterase-mediated reactions, the formation of the N-(5-hydroxypentyl) metabolite from the intact parent drug, PB-22, would primarily involve CYP enzymes. mttlab.eu The assessment in HLMs would involve incubating the compound with the microsomes and the necessary cofactor, NADPH, to initiate CYP-dependent oxidation. evotec.com The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. evotec.com For PB-22, the rapid hydrolysis by CES1 would likely be the dominant factor in its initial clearance in this model.
Table 2: Key Enzymes in PB-22 Metabolism Studied with Human Liver Microsomes
| Enzyme Family | Specific Enzyme | Metabolic Reaction | Reference |
|---|---|---|---|
| Carboxylesterase | CES1 | Ester Hydrolysis | nih.gov |
Microbial Biotransformation Models (e.g., Cunninghamella elegans)
Microbial biotransformation models serve as effective tools to mimic and predict mammalian drug metabolism. mdpi.com The filamentous fungus Cunninghamella elegans is particularly well-regarded for this purpose due to its robust cytochrome P450 enzyme system, which can produce a range of metabolites similar to those found in humans. researchgate.netnih.gov This model is often used in the early stages of drug discovery to generate and identify potential metabolites. researchgate.net
Cunninghamella elegans has been shown to effectively catalyze a variety of phase I metabolic reactions, including hydroxylation, oxidation, and N-demethylation, which are highly relevant to the metabolism of synthetic cannabinoids. researchgate.netnih.gov For a compound like PB-22, this fungal model would be expected to produce hydroxylated metabolites, including hydroxylation on the pentyl chain to form the N-(5-hydroxypentyl) metabolite. oaepublish.comresearchgate.net
The process involves incubating the substrate (PB-22) with a culture of the fungus. Over time, the fungal enzymes metabolize the compound. The culture is then extracted and analyzed, typically using chromatographic and mass spectrometric techniques, to identify the resulting biotransformation products. st-andrews.ac.ukresearchgate.net The use of Cunninghamella elegans can provide valuable insights into potential human metabolic pathways and can also be used for the preparative biosynthesis of metabolites for further pharmacological and toxicological evaluation. researchgate.net
Computational (In Silico) Metabolism Prediction Platforms
Computational, or in silico, models are increasingly used to predict the metabolic fate of xenobiotics in the early phases of drug discovery, helping to prioritize compounds and reduce reliance on extensive laboratory testing. creative-biolabs.com These platforms use various algorithms and databases of known metabolic reactions to predict a compound's potential sites of metabolism (SOM). eurekaselect.com
In silico approaches can be broadly categorized into ligand-based and structure-based methods. creative-biolabs.comeurekaselect.com
Ligand-based approaches rely on the chemical structure of the compound, using quantitative structure-activity relationship (QSAR) models and machine learning to predict metabolic susceptibility based on the characteristics of similar molecules. creative-biolabs.comresearchgate.net
Structure-based approaches involve docking the compound into the three-dimensional structures of metabolic enzymes, such as cytochrome P450s, to predict binding affinity and the likelihood of a reaction occurring at specific sites on the molecule. eurekaselect.com
For PB-22, these computational tools can predict the likelihood of metabolism at various points on the molecule. The software would analyze the N-pentyl chain and identify the terminal and sub-terminal carbon atoms as probable sites for hydroxylation by CYP enzymes, thus predicting the formation of the N-(5-hydroxypentyl) metabolite. These predictions are valuable for guiding subsequent in vitro and in vivo metabolic studies. eurekaselect.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| PB-22 | |
| This compound | |
| 5F-PB-22 | |
| JWH 018 | |
| Pentylindole-3-carboxylic acid |
Role As a Research Biomarker for Pb 22 Exposure
Identification of PB-22 N-(5-hydroxypentyl) Metabolite as a Key Metabolic Marker
Research into the metabolism of PB-22 has identified several breakdown products, with the N-(5-hydroxypentyl) metabolite emerging as a significant indicator of exposure. Studies involving human hepatocytes have been instrumental in elucidating the metabolic pathways of PB-22. These investigations have shown that one of the primary biotransformation routes is hydroxylation of the N-pentyl side chain, leading to the formation of this compound. nih.gov
The predominant metabolic pathway for PB-22 is ester hydrolysis, which results in a variety of pentylindole-3-carboxylic acid metabolites. nih.gov However, the hydroxylated metabolites, including the N-(5-hydroxypentyl) variant, are considered crucial targets for analytical methods designed to document PB-22 intake from urine samples. nih.gov The identification of this metabolite is significant because parent synthetic cannabinoids are often extensively metabolized and are frequently undetectable in urine. nih.gov Therefore, detecting their metabolites is a more reliable way to confirm exposure.
Quantitative Measurement Approaches for Metabolite Concentration in Research Samples
The accurate quantification of this compound in biological samples is essential for its use as a biomarker in research settings. The primary analytical technique employed for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are critical for detecting the low concentrations of metabolites typically found in urine and blood samples.
Validation of these analytical methods is a critical step to ensure the reliability of the results. While specific validation parameters for this compound are not always detailed in isolation, method validation for synthetic cannabinoid metabolites in general includes establishing the limit of detection (LOD), limit of quantification (LOQ), linearity of the assay, precision, accuracy, and assessment of matrix effects. For instance, a study quantifying various synthetic cannabinoid metabolites reported LODs ranging from 0.01 to 0.12 ng/mL and LOQs from 0.03 to 0.36 ng/mL in urine, demonstrating the sensitivity of LC-MS/MS methods.
Table 1: General Parameters for LC-MS/MS Method Validation for Synthetic Cannabinoid Metabolites
| Parameter | Description | Typical Range of Acceptance |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Analyte dependent, often in the low pg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Typically 2-5 times the LOD. |
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. |
| Precision (%CV) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Typically, a coefficient of variation (%CV) of < 15-20% is required. |
| Accuracy (%Bias) | The closeness of the mean test result to the true value. | Generally, a bias of within ±15-20% of the nominal concentration is acceptable. |
| Matrix Effect | The effect of co-eluting, interfering substances in the sample matrix on the ionization of the target analyte. | Assessed to ensure it does not significantly impact quantification. |
Comparative Analysis of Biomarker Utility with Other PB-22 Metabolites (e.g., 3-carboxyindole, pentanoic acid)
In addition to the N-(5-hydroxypentyl) metabolite, other significant metabolites of PB-22 include PB-22 3-carboxyindole and PB-22 pentanoic acid. nih.gov The utility of each of these metabolites as a biomarker depends on factors such as its concentration in biological fluids and its detection window.
Studies have suggested that pentylindole-3-carboxylic acid, hydroxypentyl-PB-22 (which includes the N-5-hydroxypentyl metabolite), and PB-22 pentanoic acid are all likely good targets for analytical methods aimed at detecting PB-22 use. nih.gov The 3-carboxyindole metabolite is often found at high concentrations in urine, making it a robust marker of exposure. springermedizin.de However, the N-(5-hydroxypentyl) metabolite is also considered a key analyte. For the related compound 5F-PB-22, the major urinary metabolites were found to be the 5-hydroxypentyl and pentanoic acid metabolites. nih.gov This suggests that for PB-22 as well, the hydroxylated metabolite is a crucial piece of the metabolic puzzle.
In a study of authentic urine samples from individuals who had used 5F-PB-22, the PB-22 N-5-hydroxypentyl metabolite was quantified at concentrations of 29.9 and 131 pg/mL in two of the four unhydrolyzed urine samples. In the same samples, the PB-22 N-pentanoic acid metabolite was found at concentrations of 12.0, 57.4, 959, and 2090 pg/mL. This indicates that while the pentanoic acid metabolite may be present in higher concentrations, the N-(5-hydroxypentyl) metabolite is also detectable and can serve as a valuable biomarker.
Table 2: Comparison of PB-22 Metabolites as Biomarkers
| Metabolite | Common Abbreviation | Key Characteristics as a Biomarker |
| This compound | - | A primary product of phase I metabolism (hydroxylation). Its presence is a direct indicator of PB-22 exposure. |
| PB-22 3-carboxyindole | - | A major metabolite resulting from the hydrolysis of the ester linkage. Often found in high concentrations in urine. |
| PB-22 pentanoic acid | - | Formed through the oxidation of the pentyl side chain. Also considered a significant urinary metabolite. |
Stability Studies of this compound in Research Samples (e.g., frozen, refrigerated)
The stability of a biomarker in stored samples is a critical factor for the reliability of research findings, especially in studies where samples may be stored for extended periods before analysis. Research on the stability of synthetic cannabinoid metabolites has provided valuable insights into the optimal storage conditions for these compounds.
A long-term stability study of various synthetic cannabinoid metabolites in human urine assessed their stability over thirty-five weeks under different storage conditions. This study included this compound. The findings from such studies generally indicate that frozen storage is the most effective method for preserving the integrity of these metabolites.
Table 3: General Stability of Synthetic Cannabinoid Metabolites in Urine
| Storage Condition | General Stability Trend |
| Frozen (-20°C or below) | Generally stable for extended periods (months to years). This is the recommended storage condition. |
| Refrigerated (2-8°C) | Degradation is more likely to occur over shorter periods (days to weeks). Not ideal for long-term storage. |
| Room Temperature (~20-25°C) | Significant degradation can occur rapidly (within hours to days). Not a suitable storage condition. |
Application in Wastewater-Based Epidemiology (WBE) for Community-Level Research
Wastewater-based epidemiology (WBE) is a novel approach used to estimate the collective consumption of various substances within a community by measuring the concentrations of the parent compounds or their metabolites in wastewater. This technique has been successfully applied to monitor the use of illicit drugs, pharmaceuticals, and other chemicals at a population level.
While WBE has been utilized to study synthetic cannabinoid consumption in general, specific data on the detection and quantification of this compound in wastewater is not extensively reported in the available scientific literature. The application of WBE to synthetic cannabinoids is challenging due to the large number of compounds, their rapid metabolism, and the potential for in-sewer degradation of biomarkers.
For a metabolite to be a suitable biomarker in WBE, it should be excreted in sufficient quantities, be relatively stable in the sewer system, and be specific to the parent compound. Although this compound is a key urinary biomarker, its stability and persistence in the complex matrix of wastewater have not been thoroughly investigated. Therefore, while theoretically possible, the application of this compound in WBE for community-level research on PB-22 exposure remains an area for future investigation.
Future Directions and Research Opportunities
Deeper Investigation into Specific Metabolite Isomerism and Stereochemistry
The hydroxylation of the N-pentyl chain of PB-22 to form the N-(5-hydroxypentyl) metabolite introduces a chiral center at the carbon atom bearing the hydroxyl group. This creates the possibility of two stereoisomers (enantiomers), (R)- and (S)-PB-22 N-(5-hydroxypentyl) metabolite. The spatial arrangement of atoms, or stereochemistry, can profoundly influence a molecule's biological activity, including its binding affinity to cannabinoid receptors and its own subsequent metabolism.
Future research should prioritize the stereoselective synthesis of the individual (R) and (S) enantiomers. This would enable a systematic investigation into their distinct pharmacological and toxicological profiles. It is plausible that the enzymes responsible for the metabolism of PB-22 exhibit stereoselectivity, leading to a predominance of one enantiomer over the other in biological samples. Furthermore, the two enantiomers may have different affinities for cannabinoid receptors (CB1 and CB2), potentially resulting in different psychoactive effects or toxicities.
Key research questions in this area include:
Does the enzymatic hydroxylation of PB-22 occur stereoselectively?
Do the (R) and (S) enantiomers exhibit different potencies and efficacies at cannabinoid receptors?
Are there differences in the rate and pathways of further metabolism between the two enantiomers?
Clarifying the stereochemistry is not merely an academic exercise; it has significant practical implications. For instance, if one enantiomer is more active or toxic, its specific detection could become a more precise biomarker for assessing the risk of adverse effects following PB-22 use.
Elucidation of Enzyme Kinetics and Inhibitor Profiles for PB-22 Metabolism
The biotransformation of PB-22 into its N-(5-hydroxypentyl) metabolite is primarily mediated by hepatic enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.gov Identifying the specific CYP isoforms responsible and characterizing their kinetic behavior are crucial for predicting the metabolite's formation rate and potential drug-drug interactions.
Studies on similar synthetic cannabinoids, such as JWH-018 and AM2201, have identified CYP2C9 and CYP1A2 as major contributors to their oxidative metabolism. nih.gov For other SCs, CYP3A4 has been shown to be the primary enzyme. nih.gov It is imperative to conduct in vitro studies using human liver microsomes (HLM) and a panel of recombinant human CYP enzymes to pinpoint which isoforms are responsible for the 5-hydroxylation of PB-22's pentyl chain. nih.govnih.gov
Once the primary enzymes are identified, detailed enzyme kinetic studies are needed to determine key parameters according to the Michaelis-Menten model:
Vmax : The maximum rate of metabolite formation.
Km (Michaelis constant) : The substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for PB-22. ufluidix.com
This data is essential for building pharmacokinetic models that can predict how genetic variations in CYP enzymes (polymorphisms) or the co-administration of other drugs might affect the levels of the N-(5-hydroxypentyl) metabolite.
Furthermore, research should investigate whether PB-22 and its metabolites, including the N-(5-hydroxypentyl) form, act as inhibitors of CYP enzymes. nih.govtandfonline.com Cannabinoids have been shown to inhibit various CYPs, which can slow the metabolism of other co-ingested substances, leading to potentially harmful drug-drug interactions. nih.govresearchgate.net Establishing an inhibitor profile is a critical step in assessing the full toxicological risk associated with PB-22 use.
Development of Integrated Multi-Omics Approaches for Comprehensive Metabolite Pathway Mapping
To move beyond a simple, linear view of metabolism, future research must embrace systems biology approaches. An integrated multi-omics strategy, combining genomics, transcriptomics, and metabolomics, can provide a holistic map of the biotransformation pathways related to PB-22. nih.govnih.gov
Genomics: Analyzing genetic variations in drug-metabolizing enzymes (like CYP450s) can help explain inter-individual differences in metabolic profiles.
Transcriptomics: Studying the messenger RNA (mRNA) expression levels can reveal which enzyme-encoding genes are upregulated or downregulated in response to PB-22 exposure. nih.govnih.gov This provides a dynamic view of the cellular response to the compound.
Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. High-resolution mass spectrometry can be used to identify not only the N-(5-hydroxypentyl) metabolite but also its subsequent downstream products, such as glucuronide conjugates or further oxidized species. nih.govresearchgate.net
By integrating these layers of data, researchers can construct detailed metabolic pathway maps. nih.gov This approach can uncover previously unknown metabolic routes, identify novel biomarkers, and provide a deeper understanding of the toxicological mechanisms. For example, a multi-omics approach could reveal if PB-22 exposure induces transcriptional changes that lead to the production of other, potentially more harmful, metabolites.
Advancements in Microfluidic and Miniaturized Analytical Platforms for Metabolite Detection
The detection of synthetic cannabinoid metabolites traditionally relies on laboratory-based techniques like liquid chromatography-mass spectrometry (LC-MS). While highly accurate, these methods can be time-consuming and require significant resources. The development of microfluidic and miniaturized analytical platforms offers a promising path toward rapid, portable, and high-throughput detection of the PB-22 N-(5-hydroxypentyl) metabolite. nih.govelveflow.com
These "lab-on-a-chip" (LOC) systems manipulate small volumes of fluid in micro-channels, allowing for the integration of multiple analytical steps onto a single device. nih.govrsc.org Future research should focus on developing and validating such platforms for forensic and clinical use.
Key technologies include:
Microchip Electrophoresis (MCE): This technique separates molecules based on their charge and size in a microfluidic channel, offering rapid and efficient analysis with minimal sample consumption. mdpi.com
Miniature Mass Spectrometers: The coupling of ambient ionization techniques with portable mass spectrometers allows for the rapid identification of compounds directly from surfaces or biological fluids with minimal sample preparation. nih.gov
Electrochemical Biosensors: These sensors use biological recognition elements (like antibodies or enzymes) immobilized on an electrode to detect a target analyte, providing a quantifiable electrical signal. nih.govmdpi.com They hold potential for sensitive and low-cost detection.
Paper-Based Analytical Devices (PADs): These low-cost devices use colorimetric reactions on paper to detect the presence of specific compounds, making them suitable for on-site screening. nih.gov
The validation of these miniaturized systems against gold-standard methods is a critical step toward their adoption in forensic toxicology and clinical chemistry, potentially revolutionizing how drug exposure is monitored.
Collaborative Research on Global Metabolic Trends of Emerging Synthetic Cannabinoids
The challenge of monitoring synthetic cannabinoids is global. New compounds frequently emerge in different parts of the world, and their metabolic pathways, while often following predictable patterns, can have unique features. frontiersin.orgnih.govresearchgate.net Therefore, isolated research efforts are insufficient. A robust, collaborative global research network is essential for staying ahead of the curve.
Future efforts should focus on:
Establishing Shared Databases: Creating open-access databases for the metabolic profiles of new synthetic cannabinoids, including high-resolution mass spectrometry data for metabolites like this compound. This would allow forensic labs worldwide to quickly identify markers of new drugs.
Comparative Metabolism Studies: Systematically comparing the metabolism of new SCs to well-characterized ones like PB-22. Research has shown that SCs can be categorized based on their core structure and linker type, which often predicts their primary metabolic pathways (e.g., ester hydrolysis for PB-22). frontiersin.org Expanding this knowledge base will improve the ability to predict the metabolites of future compounds.
International Proficiency Testing: Implementing programs where labs across the globe analyze standardized samples to ensure analytical methods are comparable and reliable for detecting metabolites of emerging SCs.
Communication with Public Health Agencies: Fostering rapid communication between research laboratories, forensic institutions, and public health organizations like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). This ensures that scientific findings on metabolism and potential toxicity are quickly translated into public health alerts and policy.
By working collaboratively, the international scientific community can more effectively track the evolving landscape of synthetic cannabinoids, ensuring that the detection and understanding of metabolites like this compound keep pace with the emergence of new threats. nih.govresearchgate.net
Table of Mentioned Compounds
Q & A
Basic Research Questions
Q. What analytical methods are most effective for quantifying PB-22 N-(5-hydroxypentyl) metabolite in biological matrices?
- Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. For urine analysis, a validated LC-MS/MS protocol achieved quantification limits as low as 29.9 pg/mL using a Zorbax Eclipse Plus C18 column and transitions like 375.2 → 230.1 for detection . Calibration curves (5–100 ng/mL) in oral fluid and buffer matrices demonstrated linearity (R² > 0.99) with quality control samples ensuring precision . Isotope dilution (e.g., PB-22-d9 as an internal standard) is critical for correcting matrix effects and improving accuracy .
Q. What are the primary metabolic pathways of PB-22 and its fluorinated analogs leading to the formation of the N-(5-hydroxypentyl) metabolite?
- Methodological Answer : PB-22 undergoes hydroxylation at the pentyl chain, preferentially forming the N-(5-hydroxypentyl) metabolite. Fluorinated analogs (e.g., 5F-PB-22) follow similar pathways, but 5-fluoro substitution directs metabolism toward ω- and ω-1 hydroxylation, yielding 5-hydroxypentyl and pentanoic acid metabolites as major products . Comparative studies suggest non-fluorinated parent compounds exhibit less positional specificity in hydroxylation .
Q. What are the typical concentration ranges observed for this compound in human urine specimens?
- Methodological Answer : In unhydrolyzed urine, concentrations range from 29.9 to 131 pg/mL, while hydrolyzed samples may show higher levels due to deconjugation of glucuronidated metabolites . Quantification without hydrolysis is feasible but requires optimized extraction protocols to account for matrix interferences .
Advanced Research Questions
Q. How can researchers differentiate this compound from its structural isomers during LC-MS/MS analysis?
- Methodological Answer : Isomeric differentiation relies on chromatographic separation and transition specificity. For example, PB-22 N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites have near-identical mass transitions but distinct retention times (e.g., 0.1–0.3 min differences). Using ultra-high-performance LC with sub-2µm particle columns improves resolution . False positives can arise in immunoassays due to cross-reactivity (e.g., 0.2% cross-reactivity in ELISA), necessitating confirmatory LC-MS/MS .
Q. What are the key challenges in achieving accurate quantification of this compound in complex biological matrices?
- Methodological Answer : Matrix effects (ion suppression/enhancement) and variable recovery rates are major challenges. For instance, ion suppression up to 50% has been observed for structurally similar metabolites like AB-PINACA N-(5-hydroxypentyl) in oral fluid . Solid-phase extraction (SPE) and isotope-labeled internal standards mitigate these issues, but recovery rates must be validated across QC levels (e.g., 80–120% acceptable range) .
Q. How do ionization efficiencies and matrix components impact the detection of this compound in different biological specimens?
- Methodological Answer : Ionization efficiency varies with matrix composition. For example, urine exhibits lower phospholipid content than serum, reducing ion suppression. However, urine’s high salt content necessitates dilution or SPE cleanup . In oral fluid, mucoproteins can adsorb analytes, requiring protein precipitation steps. Quantifying recovery (RE), matrix effect (ME), and process efficiency (PE) metrics during method validation is essential .
Q. What methodological improvements have been proposed to address cross-reactivity issues between PB-22 metabolites and related synthetic cannabinoids in immunoassays?
- Methodological Answer : Cross-reactivity in ELISA (e.g., 0.2% for PB-22 N-(5-hydroxypentyl) vs. 1549% for PB-22 parent compound) limits immunoassay reliability . Confirmatory methods using LC-MS/MS with dynamic multiple reaction monitoring (dMRM) are recommended to resolve co-eluting isomers. Additionally, synthesizing metabolite-specific antibodies or leveraging high-resolution MS (e.g., Orbitrap) improves specificity .
Key Research Gaps and Recommendations
- Isomer-Specific Standards : Commercial availability of hydroxylated isomers (e.g., N-(4)- vs. N-(5)-hydroxypentyl) is limited, complicating method validation .
- Longitudinal Pharmacokinetics : Data on metabolite persistence in chronic users is lacking; controlled dosing studies are needed.
- High-Resolution MS Adoption : HRMS (e.g., Q-TOF) should be prioritized to resolve co-eluting metabolites in polydrug scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
